2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone
Description
2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a pyrimidine ring
Properties
Molecular Formula |
C21H33N5O |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-cyclopentyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H33N5O/c1-17-15-19(24-9-5-2-6-10-24)23-21(22-17)26-13-11-25(12-14-26)20(27)16-18-7-3-4-8-18/h15,18H,2-14,16H2,1H3 |
InChI Key |
SMVZVBQJHPKCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3CCCC3)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the cyclopentyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling Reactions: Use of Suzuki–Miyaura coupling to form carbon-carbon bonds between the pyrimidine and piperazine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated synthesis equipment and stringent reaction control to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature piperazine rings.
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine, which share the pyrimidine ring structure.
Uniqueness
2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of cyclopentyl, piperidine, and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
